methyl [(4Z)-4-(1-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}ethylidene)-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl [(4Z)-4-(1-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}ethylidene)-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate is a useful research compound. Its molecular formula is C26H28N4O5 and its molecular weight is 476.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl [(4Z)-4-(1-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}ethylidene)-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate, a complex organic compound, has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes available data on its biological properties, including anti-inflammatory, anticancer, and antimicrobial activities, while also considering its molecular structure and mechanisms of action.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
Property | Value |
---|---|
Molecular Formula | C24H26N4O3 |
Molecular Weight | 418.5 g/mol |
CAS Number | 884412-61-7 |
The structure includes a pyrazole ring linked to an indole moiety, which is known for its diverse biological activities. The presence of methoxy groups enhances its lipophilicity and may influence its interaction with biological targets.
Anti-inflammatory Activity
Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. For instance, studies have shown that similar compounds can selectively inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes.
In a comparative analysis, a related pyrazole compound demonstrated an IC50 value of 0.52 μM against COX-II, suggesting that this compound may exhibit comparable or enhanced efficacy due to structural similarities .
Anticancer Activity
The compound's potential anticancer activity has been explored through various in vitro studies. Indole derivatives are noted for their ability to induce apoptosis in cancer cells. For example, this compound was evaluated against several cancer cell lines, showing promising results in inhibiting cell proliferation.
A study found that compounds with similar structures could inhibit tumor growth through modulation of signaling pathways associated with cell cycle regulation and apoptosis .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Compounds containing indole and pyrazole moieties have shown effectiveness against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Case Study 1: Inhibition of COX Enzymes
In a study focusing on the anti-inflammatory effects of pyrazole derivatives, methyl [(4Z)-...acetate was tested alongside other compounds for COX-I and COX-II inhibition. Results indicated that the compound exhibited selective inhibition of COX-II with minimal ulcerogenic effects compared to traditional NSAIDs like Celecoxib .
Case Study 2: Antitumor Activity
Another investigation assessed the cytotoxic effects of methyl [(4Z)-...acetate on human cancer cell lines. The results demonstrated a dose-dependent decrease in cell viability, indicating potential as an anticancer agent .
Properties
Molecular Formula |
C26H28N4O5 |
---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
methyl 2-[4-[N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-C-methylcarbonimidoyl]-2-(4-methoxyphenyl)-3-oxo-1H-pyrazol-5-yl]acetate |
InChI |
InChI=1S/C26H28N4O5/c1-16(27-12-11-17-15-28-22-10-9-20(34-3)13-21(17)22)25-23(14-24(31)35-4)29-30(26(25)32)18-5-7-19(33-2)8-6-18/h5-10,13,15,28-29H,11-12,14H2,1-4H3 |
InChI Key |
OYMVOBXWGZROPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCCC1=CNC2=C1C=C(C=C2)OC)C3=C(NN(C3=O)C4=CC=C(C=C4)OC)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.